
2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties and has been extensively studied for its various biological and pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Moreover, it has been shown to enhance the activity of antioxidant enzymes and protect neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its potent biological activity, which makes it a valuable tool for studying various biological processes in vitro. However, its complex chemical structure and low solubility in water can make it challenging to work with in the laboratory.
Orientations Futures
There are several future directions for research on 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is the development of novel anticancer drugs based on the compound's chemical structure and biological activity. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and identify its molecular targets in the body. Finally, the compound's potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's, should be explored.
Méthodes De Synthèse
The synthesis of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate involves the reaction of 2-bromo-4-methylaniline with ethyl 2-thiophenecarboxylate in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained in high yield and purity.
Applications De Recherche Scientifique
The compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, it has been shown to possess anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for the treatment of inflammatory and neurological disorders.
Propriétés
Formule moléculaire |
C14H12BrNO3S |
|---|---|
Poids moléculaire |
354.22 g/mol |
Nom IUPAC |
[2-(4-bromo-2-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3S/c1-9-7-10(15)4-5-11(9)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17) |
Clé InChI |
IKUPOKQDNHRELV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CS2 |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



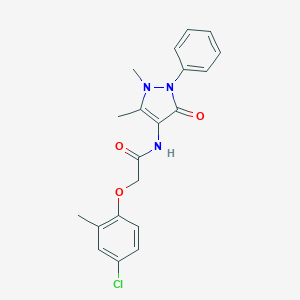
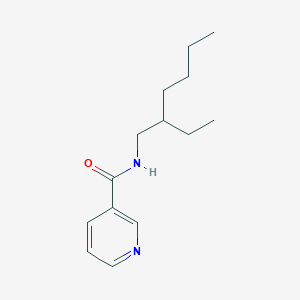
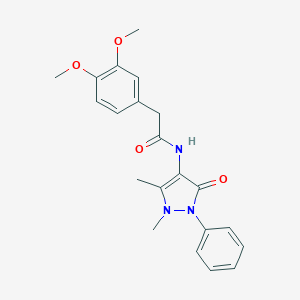
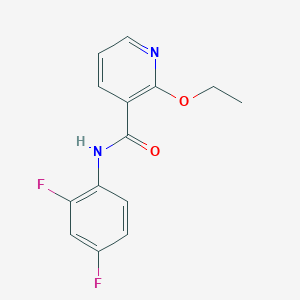

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
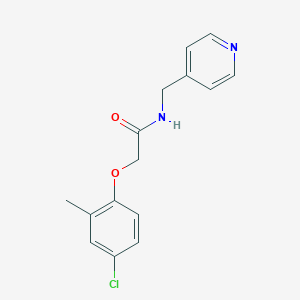
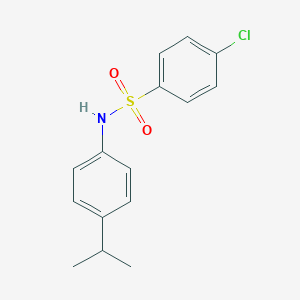

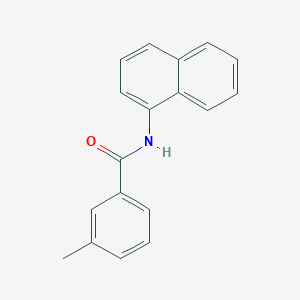
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
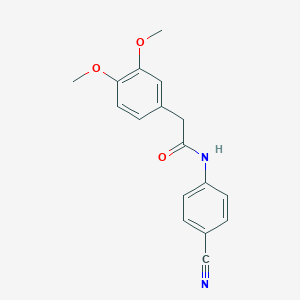
methanone](/img/structure/B270740.png)
